molecular formula C9H12N4O3 B2396163 (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one CAS No. 1001500-83-9

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No. B2396163
CAS RN: 1001500-83-9
M. Wt: 224.22
InChI Key: FIITXULUDXDEBY-PLNGDYQASA-N
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Description

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one, commonly known as DMNP, is a chemical compound that has recently gained attention in the field of scientific research. DMNP belongs to the class of pyrazolone derivatives and has been found to possess various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of DMNP is not fully understood. However, it is believed that DMNP interacts with various cellular components and enzymes, which leads to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DMNP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMNP has also been found to possess antioxidant properties, which makes it a potential candidate for use in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of DMNP is its strong fluorescence properties, which makes it an ideal candidate for use in fluorescence imaging techniques. However, DMNP also has certain limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on DMNP. One potential direction is to further investigate its antioxidant properties and its potential use in the treatment of oxidative stress-related disorders. Another potential direction is to explore its potential use as a fluorescent probe in various biological and medical applications. Additionally, the development of new synthetic methods for DMNP could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

DMNP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting product is then treated with ethyl acetoacetate to obtain DMNP.

Scientific Research Applications

DMNP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of fluorescence imaging. DMNP has been found to exhibit strong fluorescence properties, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11(2)5-4-8(14)9-7(13(15)16)6-12(3)10-9/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIITXULUDXDEBY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)/C=C/N(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one

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